A Comprehensive Technical Resource for Researchers and Drug Development Professionals
A Comprehensive Technical Resource for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3,5-Dichloro-4-hydrazinylbenzoic acid
Introduction
3,5-Dichloro-4-hydrazinylbenzoic acid is a substituted aromatic compound featuring a carboxylic acid and a hydrazine group. Its structural similarity to other hydrazinobenzoic acids, which are valuable intermediates in organic synthesis and medicinal chemistry, suggests its potential as a versatile building block for the development of novel chemical entities.[1][2] The presence of both a nucleophilic hydrazine moiety and a carboxylic acid group allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, with a focus on providing practical insights for laboratory use.
Physicochemical Properties
While experimental data for 3,5-dichloro-4-hydrazinylbenzoic acid is not extensively reported, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C7H6Cl2N2O2 | [3] |
| Molecular Weight | 221.04 g/mol | [3] |
| CAS Number | 887577-44-8 | [3] |
| Appearance | Predicted to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol | Inferred from related compounds[4] |
Chemical Structure:
Caption: Chemical structure of 3,5-Dichloro-4-hydrazinylbenzoic acid.
Synthesis and Purification
Proposed Synthetic Pathway:
Caption: Proposed synthesis workflow for 3,5-Dichloro-4-hydrazinylbenzoic acid.
Experimental Protocol:
Step 1: Diazotization of 4-Amino-3,5-dichlorobenzoic acid
-
Suspend 4-amino-3,5-dichlorobenzoic acid in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C.
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Continue stirring the resulting solution at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
Rationale: The diazotization reaction, a cornerstone of aromatic chemistry, converts the primary amino group into a diazonium group, which is an excellent leaving group and susceptible to nucleophilic substitution or reduction.[2] Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 10-15 °C.
-
Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution while maintaining the temperature and a slightly alkaline pH (7-9) through the controlled addition of a base like sodium hydroxide.
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After the addition is complete, allow the mixture to stir for several hours while gradually warming to room temperature to ensure the complete reduction of the diazonium group to a hydrazine.
Rationale: Sodium sulfite is an effective reducing agent for diazonium salts, converting them to the corresponding hydrazine derivatives.[2] Careful control of temperature and pH is necessary to optimize the yield and minimize side reactions.
Step 3: Isolation and Purification
-
Acidify the reaction mixture with a concentrated strong acid (e.g., hydrochloric acid) to precipitate the hydrochloride salt of 3,5-dichloro-4-hydrazinylbenzoic acid.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.
-
To obtain the free base, the hydrochloride salt can be suspended in water and neutralized with a weak base (e.g., sodium bicarbonate) until the pH is neutral.
-
The resulting precipitate of 3,5-dichloro-4-hydrazinylbenzoic acid can be collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Predicted Spectroscopic Characterization
While experimental spectra for 3,5-dichloro-4-hydrazinylbenzoic acid are not available, its key spectroscopic features can be predicted based on the analysis of closely related compounds.[6][7][8]
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (singlet or two closely spaced doublets) in the region of 7.5-8.0 ppm.- Broad signals for the -NH and -NH₂ protons of the hydrazine group, likely in the range of 4.0-6.0 ppm.- A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |
| ¹³C NMR | - Signals for the aromatic carbons, with those bonded to chlorine atoms appearing at a characteristic chemical shift.- A signal for the carboxylic acid carbon around 165-175 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.- N-H stretching vibrations for the hydrazine group around 3200-3400 cm⁻¹.- A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹.- C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- A characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4).- Fragmentation patterns involving the loss of the carboxylic acid group and cleavage of the hydrazine moiety. |
Reactivity and Potential Applications
The bifunctional nature of 3,5-dichloro-4-hydrazinylbenzoic acid makes it a versatile reagent in organic synthesis.
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Reactions of the Hydrazine Group: The hydrazine moiety is a potent nucleophile and can readily react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reactivity is fundamental to its use in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyridazines.[1]
-
Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can undergo standard transformations, including esterification, amidation, and conversion to an acid chloride. These reactions allow for the incorporation of the 3,5-dichloro-4-hydrazinylphenyl scaffold into larger molecules.
Potential Applications in Drug Discovery:
Hydrazine-containing compounds are a well-established class of pharmacologically active molecules. Furthermore, derivatives of 4-hydrazinobenzoic acid have shown promise for their antioxidant properties.[1][9] Given this, 3,5-dichloro-4-hydrazinylbenzoic acid could serve as a valuable starting material for the synthesis of novel therapeutic agents.
Illustrative Reaction Pathway: Hydrazone Formation
Caption: General reaction scheme for hydrazone formation.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3,5-dichloro-4-hydrazinylbenzoic acid is not available. However, based on the hazard information for structurally related compounds such as 3,5-dichlorobenzoic acid, 3,5-dichloro-4-hydroxybenzoic acid, and 4-hydrazinobenzoic acid, the following precautions should be observed.[7][10][11]
-
Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[13]
-
Disclaimer: This information is provided for guidance only and is based on data for structurally similar compounds. A full risk assessment should be conducted before handling this chemical.
References
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SAFETY DATA SHEET. [Link]
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PubChem. 3,5-Dichlorobenzoic acid. [Link]
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104700 - 3,5-Dichloro-4-hydroxybenzoic acid - Safety Data Sheet. [Link]
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Reagent Database. 3,5-dichloro-4-hydrazino-benzoic acid. [Link]
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PubChem. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]
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NIST WebBook. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]
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PrepChem.com. Synthesis of 3,5-dichlorobenzoic acid. [Link]
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BuyersGuideChem. 3,5-Dichloro-4-hydrazino-benzoic acid suppliers and producers. [Link]
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Carl ROTH. Safety Data Sheet: 4-Hydrazinobenzoic acid. [Link]
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Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [Link]
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ResearchGate. (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]
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US EPA. Benzoic acid, 3,5-dichloro- - Substance Details. [Link]
- Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
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Semantic Scholar. Synthesis of 4-Hydrazinobenzoic Acid. [Link]
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ResearchGate. (PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. [Link]
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